molecular formula C27H21F3N2O3 B11666527 3-(1,3-benzodioxol-5-yl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(1,3-benzodioxol-5-yl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11666527
M. Wt: 478.5 g/mol
InChI Key: RISRGOPCJLNIQE-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-yl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure that includes a benzodioxole ring and a trifluoromethylphenyl group

Preparation Methods

The synthesis of 3-(1,3-benzodioxol-5-yl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzodioxole and trifluoromethylphenyl intermediates, which are then coupled under specific conditions to form the final product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and trifluoromethylphenyl group play crucial roles in its binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C27H21F3N2O3

Molecular Weight

478.5 g/mol

IUPAC Name

9-(1,3-benzodioxol-5-yl)-6-[4-(trifluoromethyl)phenyl]-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C27H21F3N2O3/c28-27(29,30)18-8-5-15(6-9-18)26-25-21(31-19-3-1-2-4-20(19)32-26)11-17(12-22(25)33)16-7-10-23-24(13-16)35-14-34-23/h1-10,13,17,26,31-32H,11-12,14H2

InChI Key

RISRGOPCJLNIQE-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC=C(C=C4)C(F)(F)F)C5=CC6=C(C=C5)OCO6

Origin of Product

United States

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